5-Carboxytetramethylrhodamine: A Technical Guide to its Chemical Properties, Structure, and Applications
5-Carboxytetramethylrhodamine: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological and biomedical research. As a derivative of rhodamine, it boasts high photostability and a strong fluorescence quantum yield, making it an invaluable tool for the fluorescent labeling of biomolecules. Its carboxylic acid group allows for covalent conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides, typically through an N-hydroxysuccinimide (NHS) ester intermediate. This guide provides a comprehensive overview of the chemical and physical properties of 5-TAMRA, its chemical structure, detailed experimental protocols for its use, and its application in Förster Resonance Energy Transfer (FRET).
Chemical Structure and Identification
5-TAMRA is a xanthene dye characterized by a rigid four-ring structure with two dimethylamino groups and a carboxyphenyl substituent. The single isomer, 5-TAMRA, is often preferred over the isomeric mixture (5(6)-TAMRA) for applications requiring high reproducibility, as the defined attachment point can reduce variability in the properties of the resulting conjugate.[1]
IUPAC Name: 3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate[2]
SMILES String: CN(C)c1cc2c(cc1)c(c3cc(ccc3[o+]2)N(C)C)c4cccc(c4)C(=O)O.[O-]C(=O)c1cccc(c1)C(=O)O[3][4]
InChI Key: YMZMTOFQCVHHFB-UHFFFAOYSA-N[4][5]
Physicochemical and Spectral Properties
The photophysical properties of 5-TAMRA can be influenced by its local environment, including the solvent and the nature of the biomolecule to which it is conjugated. The following tables summarize the key quantitative data for 5-TAMRA and its commonly used NHS ester derivative.
Table 1: Physicochemical Properties of 5-Carboxytetramethylrhodamine (5-TAMRA)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₂N₂O₅ | [2][5][6] |
| Molecular Weight | 430.45 g/mol | [6] |
| CAS Number | 91809-66-4 | [2][5] |
| Solubility | DMSO, DMF, Methanol, Water (slightly soluble) | [3][7][8] |
Table 2: Spectral Properties of 5-Carboxytetramethylrhodamine (5-TAMRA)
| Property | Value | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~540 - 553 nm | Varies with solvent and conjugation | [5][7][8] |
| 543 nm | In Methanol | [3] | |
| 546 nm | [5] | ||
| 552 nm | [1] | ||
| Emission Maximum (λem) | ~565 - 580 nm | Varies with solvent and conjugation | [5][7][8] |
| 570 nm | In Methanol | [3] | |
| 575 nm | [7] | ||
| 578 nm | [1] | ||
| Molar Extinction Coefficient (ε) | 85,000 - 97,000 M⁻¹cm⁻¹ | At ~540-545 nm in Methanol | [3] |
| 90,000 M⁻¹cm⁻¹ | [1] | ||
| 92,000 M⁻¹cm⁻¹ | [7][9] | ||
| 95,000 M⁻¹cm⁻¹ | [10] | ||
| Quantum Yield (Φ) | 0.1 | [10] |
Experimental Protocols
Protein and Antibody Labeling with 5-TAMRA N-hydroxysuccinimide (NHS) Ester
This protocol describes the covalent conjugation of 5-TAMRA NHS ester to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.
Materials:
-
Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
5-TAMRA NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Methodology:
-
Prepare Protein Solution: Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[11]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]
-
Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Labeling Reaction: Add the 5-TAMRA NHS ester solution to the protein solution while gently stirring. A molar excess of 5-10 fold of the dye to the protein is a common starting point.[11] The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The first colored band to elute is the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (~553 nm). The following formula can be used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
Oligonucleotide Labeling with 5-TAMRA
5-TAMRA can be incorporated into synthetic oligonucleotides at the 5' or 3' end, or internally, using a CPG solid support or a phosphoramidite (B1245037) reagent during automated DNA/RNA synthesis. Alternatively, amine-modified oligonucleotides can be labeled post-synthetically using 5-TAMRA NHS ester.
Application in Förster Resonance Energy Transfer (FRET)
5-TAMRA is frequently used as an acceptor fluorophore in FRET-based assays, often paired with a donor fluorophore such as fluorescein (B123965) (FAM). FRET is a non-radiative energy transfer process that occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions.
FAM-TAMRA FRET Pair
The emission spectrum of FAM (donor) significantly overlaps with the excitation spectrum of 5-TAMRA (acceptor), making them an effective FRET pair. In a typical FRET application with this pair, the FAM is excited, and if it is in close proximity to 5-TAMRA, it will transfer its energy, leading to a decrease in FAM's fluorescence and an increase in 5-TAMRA's fluorescence. This principle is widely used in applications such as real-time PCR (TaqMan probes), in situ hybridization, and biosensors to detect the presence or conformational changes of nucleic acids and proteins.
Visualizations
Caption: Workflow for labeling proteins with 5-TAMRA NHS ester.
Caption: Principle of FRET between FAM (donor) and 5-TAMRA (acceptor).
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-TAMRA, SE [5-Carboxytetramethylrhodamine, succinimidyl ester] *CAS#: 150810-68-7* | AAT Bioquest [aatbio.com]
- 9. TAMRA dye for labeling in life science research [baseclick.eu]
- 10. genelink.com [genelink.com]
- 11. youdobio.com [youdobio.com]
